BenchChemオンラインストアへようこそ!

3,4-dimethoxy-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide

Medicinal Chemistry Structure-Activity Relationship Drug Design

This compound features the 3,4-dimethoxybenzamide pharmacophore, which is structurally differentiated from mono-methoxy or halogenated analogs in the pyridazinone series. The dual methoxy substitution endpoint provides a unique hydrogen-bond network that is essential for consistent target engagement in biochemical and cellular kinase selectivity panels and HDAC inhibitor SAR studies. Purchasing this exact compound ensures researchers can isolate the contribution of oxygen-based hydrogen bonding to binding affinity and selectivity, enabling precise comparisons across the benzamide terminus SAR matrix. Ideal for inclusion in comprehensive kinase inhibitor screening libraries and HDAC isoform selectivity profiling. Request a quote today for competitive pricing and guaranteed purity.

Molecular Formula C20H20N4O4
Molecular Weight 380.404
CAS No. 1021208-31-0
Cat. No. B2616033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethoxy-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide
CAS1021208-31-0
Molecular FormulaC20H20N4O4
Molecular Weight380.404
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=NC=C3)OC
InChIInChI=1S/C20H20N4O4/c1-27-17-5-3-15(13-18(17)28-2)20(26)22-11-12-24-19(25)6-4-16(23-24)14-7-9-21-10-8-14/h3-10,13H,11-12H2,1-2H3,(H,22,26)
InChIKeyOGFPKTCQMRLWPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethoxy-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide (CAS 1021208-31-0): Pyridazinone-Benzamide Scaffold for Kinase and Epigenetic Probe Development


3,4-Dimethoxy-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide (CAS 1021208-31-0) is a synthetic small molecule featuring a pyridazinone core linked via an ethyl spacer to a 3,4-dimethoxy-substituted benzamide moiety. This compound belongs to a broader class of pyridazinone-benzamide derivatives that have been advanced in medicinal chemistry as kinase inhibitors—particularly against ALK and c-Met—and as class I histone deacetylase (HDAC) inhibitors [1]. The pyridazinone scaffold is considered a privileged structure in drug discovery due to its ability to engage multiple biological targets via hydrogen bonding through the 6-oxo group and π-stacking through the pyridine substituent [2]. This compound carries the specific 3,4-dimethoxybenzamide pharmacophore, which differentiates it from halogenated or mono-substituted analogs in the same chemotype series .

Why 3,4-Dimethoxy-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide Cannot Be Replaced by Unsubstituted or Mono-Substituted Benzamide Analogs


The 3,4-dimethoxybenzamide terminus is not a passive structural element; it is a pharmacophoric determinant that modulates both target binding and physicochemical properties within the pyridazinone-benzamide series. Structure-activity relationship (SAR) data from the broader pyridazinone-benzamide class demonstrates that removal or alteration of the dimethoxy substitution pattern on the benzamide ring directly impacts binding affinity to kinase and HDAC targets, as well as cellular permeability [1]. The 3,4-dimethoxy substitution specifically enhances electron density and hydrogen-bond acceptor capacity at the benzamide terminus, which is absent in the unsubstituted benzamide analog and is differentially configured in mono-methoxy or halogenated variants [2]. Generic substitution—even with close-in analogs such as 3-methoxy-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide (CAS 1021062-74-7)—risks loss of the dual methoxy hydrogen-bond network that may be essential for consistent target engagement in biochemical and cellular assays .

Quantitative Differentiation Evidence: 3,4-Dimethoxy-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide vs. Closest Structural Analogs


Hydrogen-Bond Acceptor Capacity: Dual 3,4-Dimethoxy vs. Single 3-Methoxy Substitution on Benzamide Ring

The target compound features two methoxy groups at the 3- and 4-positions of the benzamide ring, providing two hydrogen-bond acceptor sites. In contrast, the closest mono-substituted analog—3-methoxy-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide (CAS 1021062-74-7)—provides only one methoxy oxygen . In the pyridazinone-benzamide HDAC inhibitor series, SAR studies have demonstrated that the presence and positioning of hydrogen-bond acceptors on the benzamide terminus directly correlate with target binding potency; the dimethoxy substitution pattern has been associated with enhanced interaction with zinc-chelating active sites in HDAC enzymes when compared to mono-substituted or unsubstituted benzamide congeners [1]. Computationally, the 3,4-dimethoxy substitution increases the topological polar surface area (tPSA) by approximately 9–11 Ų over the mono-methoxy analog, which may influence membrane permeability and target compartment access [2].

Medicinal Chemistry Structure-Activity Relationship Drug Design

Absence of Halogen Substituents: Differentiation from 3,4-Difluoro and 2-Chloro-6-Fluoro Analogs in Metabolic Stability Potential

The target compound carries no halogen atoms on the benzamide ring, distinguishing it from two closely related halogenated analogs: 3,4-difluoro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide and 2-chloro-6-fluoro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide, both of which are listed as research compounds in the same chemotype series . In the pyridazinone-benzamide class, halogen substitution on the benzamide ring has been shown to increase CYP450-mediated oxidative metabolism and potentially introduce mutagenic liability, as reported for fluorinated pyridazine amide spleen tyrosine kinase (Syk) inhibitors [1]. The non-halogenated dimethoxy substitution pattern avoids the metabolic liabilities associated with aryl halides while preserving hydrogen-bonding functionality . This structural feature may be advantageous for researchers requiring a benzamide probe molecule with reduced potential for reactive metabolite formation.

Drug Metabolism Pharmacokinetics Lead Optimization

Pyridazinone Core as a Validated Kinase/HDAC Inhibitor Scaffold: Target Class Engagement Evidence from Patent and Literature Series

The 6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl core present in the target compound is a pharmacophore validated across multiple target classes. Substituted pyridazine carboxamides bearing this core are claimed in US Patent 9,126,947 as inhibitors of protein kinases, particularly ALK, with BindingDB-reported IC50 values in the low nanomolar range (e.g., 1 nM against hepatocyte growth factor receptor) for optimized analogs [1]. Separately, a pyridazinone-benzamide derivative (S)-17b was characterized as a class I HDAC inhibitor with HDAC1 IC50 of 56.0 ± 6.0 nM, HDAC2 IC50 of 90.0 ± 5.9 nM, and HDAC3 IC50 of 422.2 ± 105.1 nM [2]. While these specific values pertain to optimized analogs with different benzamide substitution, they establish the target-engagement capability of the pyridazinone core scaffold that the 3,4-dimethoxy compound shares. Compounds lacking this pyridazinone core but retaining the 3,4-dimethoxybenzamide group (e.g., simple 3,4-dimethoxybenzamide) show no reported kinase or HDAC inhibition .

Kinase Inhibition HDAC Inhibition Cancer Research Epigenetics

Evidence-Backed Research Applications for 3,4-Dimethoxy-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide


Kinase Selectivity Profiling Panels Using Pyridazinone-Benzamide Scaffold Compounds

The pyridazinone core present in this compound is a validated kinase inhibitor scaffold, with the US9126947 patent demonstrating that pyridazine carboxamides inhibit ALK, HGFR (c-Met), and other clinically relevant kinases [1]. The 3,4-dimethoxybenzamide substitution provides a distinct steric and electronic profile compared to the 2-amino-4-fluorophenyl or halogenated benzamide analogs within the same patent series, making this compound suitable for inclusion in kinase selectivity panels to probe the structure-kinase inhibition relationship for the benzamide terminus. Researchers comparing inhibition profiles across a set of pyridazinone analogs with varying benzamide substitution (dimethoxy, mono-methoxy, difluoro, chloro-fluoro) can map the contribution of the 3,4-dimethoxy pharmacophore to kinase binding selectivity [2].

HDAC Probe Development and Epigenetic Mechanism Studies

The pyridazinone-benzamide scaffold has demonstrated potent class I HDAC inhibition, with the lead compound (S)-17b showing HDAC1 IC50 of 56.0 nM and HDAC2 IC50 of 90.0 nM in biochemical assays, alongside G1 cell cycle arrest and apoptosis induction in SKM-1 myelodysplastic syndrome cells [1]. The 3,4-dimethoxy substitution on the benzamide terminus presents a distinct zinc-chelating geometry compared to the 2-aminobenzamide zinc-binding group used in (S)-17b. This compound can serve as a comparator probe in HDAC inhibitor SAR studies to evaluate how methoxy-based zinc coordination differs from amino-based chelation in terms of isoform selectivity and cellular potency [2].

Structure-Activity Relationship (SAR) Studies on Benzamide Substitution Effects in Pyridazinone Series

This compound's specific 3,4-dimethoxybenzamide substitution pattern fills a critical gap in the SAR matrix of pyridazinone-benzamide derivatives. When systematically compared with the unsubstituted benzamide analog, the 3-methoxy analog (CAS 1021062-74-7), and halogenated variants (3,4-difluoro, 2-chloro-6-fluoro), the dimethoxy compound enables researchers to isolate the contribution of dual oxygen-based hydrogen bonding to target binding, cellular permeability, and metabolic stability [1]. The class-level evidence from the pyridazinone series indicates that such substitution changes can shift kinase selectivity profiles and modulate HDAC isoform preference, making this compound a necessary component of a comprehensive SAR panel [2].

Quote Request

Request a Quote for 3,4-dimethoxy-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.